molecular formula C14H18N6O2S B244540 N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide

N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide

货号 B244540
分子量: 334.4 g/mol
InChI 键: ZSKFUSJEYQQQKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. TAK-659 has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders.

作用机制

N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide selectively inhibits the activity of BTK, a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which produce antibodies that help the body fight infections. Inhibition of BTK by N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide leads to the suppression of B cell activity, which can be beneficial in treating diseases where B cells play a pathogenic role, such as autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells and suppress the activity of B cells in autoimmune disorders. N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

实验室实验的优点和局限性

The main advantage of using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is its selectivity and potency against BTK. This allows for specific inhibition of B cell activity, which can be useful in studying the role of B cells in different diseases. However, the use of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise to conduct the experiments.

未来方向

There are several future directions for the research and development of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. One direction is the evaluation of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Additionally, the role of BTK in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide and other BTK inhibitors.

合成方法

The synthesis of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-bromo-2-propoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-5-amino-1H-tetrazole and thiourea to give the desired product, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide. The synthesis has been reported in several publications, including a patent by Takeda Pharmaceutical Company Limited.

科学研究应用

N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide has shown promising results in inhibiting the growth of cancer cells and suppressing the activity of B cells in autoimmune disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide in patients with different types of cancer and autoimmune disorders.

属性

分子式

C14H18N6O2S

分子量

334.4 g/mol

IUPAC 名称

N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C14H18N6O2S/c1-3-9-22-11-7-5-10(6-8-11)12(21)15-14(23)16-13-17-19-20(4-2)18-13/h5-8H,3-4,9H2,1-2H3,(H2,15,16,18,21,23)

InChI 键

ZSKFUSJEYQQQKQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC

规范 SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。